molecular formula C23H16N4O3 B2426238 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 329269-81-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2426238
CAS RN: 329269-81-0
M. Wt: 396.406
InChI Key: ZWBBYHGENDYDJG-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BIX-01294 was first discovered as a histone methyltransferase G9a inhibitor, and since then, it has been researched for its various biological and pharmacological properties.

Scientific Research Applications

Chemical Structure and Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound with a complex molecular structure. The presence of benzimidazole in its structure is noteworthy because benzimidazole derivatives are known for their wide range of pharmacological functions. Benzimidazole is a crucial pharmacophore and a privileged structure in medicinal chemistry, involved in antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities (Vasuki et al., 2021).

Role in Drug Development

The compound's structure, containing a benzimidazole ring, is similar to structures found in several clinically used drugs, highlighting its potential importance in drug discovery and development. The presence of benzimidazole and imidazole rings is significant because these structures are part of many pharmacological agents and natural compounds such as histamine, biotin, some alkaloids, and nucleic acids. These structures are crucial in the development of new pharmacological preparations, emphasizing the importance of imidazole derivatives in medicinal chemistry (Kaldybayeva et al., 2022).

Impact on Pharmacology and Toxicology

Compounds with similar structures have been the subject of toxicological reviews, which provide insights into their biological consequences upon exposure. These reviews highlight the variability in biological responses among similar compounds and reflect the importance of understanding the structure-activity relationship in drug design and safety evaluation (Kennedy, 2001).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-20(13-27-22(29)14-7-1-2-8-15(14)23(27)30)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBBYHGENDYDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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